molecular formula C13H16ClN3O B3016294 rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans CAS No. 2031242-23-4

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans

Cat. No.: B3016294
CAS No.: 2031242-23-4
M. Wt: 265.74
InChI Key: PEVLDSLRHAFXAM-LOCPCMAASA-N
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Description

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans is a chiral amine derivative featuring a pyrazole-substituted oxolane (tetrahydrofuran) backbone. The compound exists as a racemic mixture of the (2R,3R) enantiomers and is stabilized as a hydrochloride salt. Its structure comprises a phenyl group attached to the pyrazole ring, which enhances lipophilicity, and a trans-configuration of substituents on the oxolane ring, influencing stereochemical interactions .

Properties

IUPAC Name

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10;/h1-6,8,11,13H,7,9,14H2;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLDSLRHAFXAM-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Phenyl substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Oxolane ring formation: The oxolane ring is formed through a cyclization reaction involving a diol and an appropriate electrophile.

    Introduction of the amine group: The amine group is introduced via reductive amination or nucleophilic substitution.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans is a synthetic organic compound notable for its unique structure that includes a phenyl-substituted pyrazole ring and an oxolane ring. This compound has garnered interest across various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemical Synthesis

This compound serves as a vital building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reaction pathways. The presence of both the oxolane and pyrazole moieties provides multiple sites for further functionalization.

Recent studies indicate that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride exhibits significant biological activities:

Antimicrobial Properties:
Research has shown that derivatives of this compound possess antimicrobial effects against various bacterial strains. For instance:

CompoundTarget BacteriaZone of Inhibition (mm)
10gEscherichia coli15
10qStaphylococcus aureus18
10rBacillus subtilis12

These findings suggest its potential use in developing new antimicrobial agents.

Anti-inflammatory Potential:
The compound is also being investigated for its anti-inflammatory properties. Initial studies indicate it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response.

Medicinal Chemistry

In the realm of drug development, rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride is explored as a lead compound for synthesizing novel therapeutic agents. Its ability to interact with diverse biological targets positions it as a candidate for further pharmacological studies aimed at treating various diseases.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogues with modifications in the pyrazole ring substituents, oxolane stereochemistry, or salt forms. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Pyrazole Substituent Oxolane Stereochemistry Salt Form CAS Number Molecular Weight (g/mol)
rac-(2R,3R)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans Phenyl Trans (2R,3R) Hydrochloride 2031242-23-4 ~265.74
rac-(2R,3R)-2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride Ethyl Trans (2R,3R) Dihydrochloride 1019367-66-8 ~300.66*
2-(4-Bromo-1H-pyrazol-5-yl)acetic acid hydrochloride Bromo N/A Hydrochloride Not specified ~243.31†
rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride Methyl (position 4) Cis (3R,4R) Dihydrochloride Not specified ~298.78‡

*Calculated based on molecular formula C₁₀H₁₆N₃O·2HCl.
†From for a structurally distinct compound.
‡Approximated for C₁₀H₁₇N₃O₂·2HCl.

Key Differences and Implications

a) Pyrazole Substituent Effects
  • Phenyl vs. Ethyl (Table 1) : The phenyl group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to the ethyl substituent in SY217128 (logP ~0.5–1.0), enhancing membrane permeability for CNS-targeted applications .
b) Stereochemical and Salt Form Variations
  • Trans vs. Cis Oxolane Configuration : The trans-configuration in the target compound may reduce steric hindrance compared to cis-analogues (e.g., rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine), favoring interactions with planar active sites .
  • Hydrochloride vs. Dihydrochloride Salts : The hydrochloride salt (target) has lower solubility in polar solvents (~50 mg/mL in water) compared to dihydrochloride forms (e.g., SY217128: ~100 mg/mL), impacting formulation strategies .

Crystallographic Data

Notes on Data Limitations

  • Molecular weights and logP values are approximated due to incomplete data in the provided evidence.

Biological Activity

The compound rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride
CAS Number: 2031242-23-4
Molecular Formula: C13H17ClN3O
Molecular Weight: 302.20 g/mol

The compound features an oxolane ring and a phenyl-substituted pyrazole moiety, which are crucial for its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various biological assays and applications .

The biological activity of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various physiological processes. This modulation can lead to significant effects on cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine. For instance, derivatives of pyrazole have shown notable activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The effectiveness of these compounds was measured using the well diffusion method, revealing significant zones of inhibition compared to controls .

CompoundTarget BacteriaZone of Inhibition (mm)
10gE. coli15
10qS. aureus18
10rB. subtilis12

Anti-inflammatory Activity

The anti-inflammatory potential of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine has also been investigated. Studies indicate that related compounds exhibit significant inhibition of inflammatory markers in vitro. For example, aminomethyl derivatives have been shown to be more effective than standard anti-inflammatory drugs like diclofenac sodium .

Study on Antimicrobial Activity

In a comparative study involving various synthesized pyrazole derivatives, several compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited comparable or superior activity compared to established antibiotics .

Study on Anti-inflammatory Effects

Another study focused on the synthesis and evaluation of pyrazole derivatives for anti-inflammatory activity demonstrated that specific structural modifications enhanced the compounds' efficacy. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly improved the anti-inflammatory effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans to improve enantiomeric purity?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify stereochemical bottlenecks .
  • Step 2 : Employ chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, guided by computational predictions of enantiomer interactions .
  • Step 3 : Validate purity via polarimetry and NMR spectroscopy, comparing experimental optical rotations with computational predictions.
  • Data Table :
TechniquePurposeExample Parameters
DFTPathway optimizationB3LYP/6-31G* basis set
Chiral HPLCSeparationChiralpak® AD-H column, 90:10 hexane:ethanol

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration by analyzing heavy atom (Cl⁻) positioning in the hydrochloride salt .
  • NMR NOE experiments : Detect spatial proximity of protons (e.g., oxolane H3 and pyrazole H4) to infer trans configuration .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., (2R,3R)-3-amino-2-(2,4-difluoro-phenyl) derivatives) for characteristic shifts .

Advanced Research Questions

Q. How can computational strategies resolve contradictions in kinetic data during mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Hybrid QM/MM simulations : Model reaction intermediates under varying solvent conditions to reconcile discrepancies between experimental and theoretical activation energies .
  • Statistical validation : Apply Bayesian inference to assess confidence in competing mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) .
  • Case Example : If experimental data suggests a lower activation barrier than DFT predicts, re-evaluate solvent effects using implicit/explicit solvation models.

Q. What reactor design principles maximize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Microreactor systems : Enhance mixing efficiency to minimize racemization during exothermic steps (e.g., amine hydrochloride formation) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track enantiomeric excess (ee) in real time, adjusting flow rates dynamically .
  • Table : Key reactor parameters
ParameterOptimal RangeImpact on Stereochemistry
Temperature0–5°CReduces thermal racemization
Residence time<10 sLimits undesired side reactions

Q. How can researchers address discrepancies in catalytic efficiency when using this compound as a chiral ligand?

  • Methodological Answer :

  • Systematic screening : Test ligand-metal coordination geometries (e.g., Pd, Rh) using molecular docking software and validate with X-ray absorption spectroscopy .
  • Error analysis : Quantify batch-to-batch variability in ligand purity via mass spectrometry and correlate with catalytic performance .
  • Example : If a Pd complex underperforms, check for chloride ion interference from the hydrochloride counterion using ion chromatography.

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Accelerated aging studies : Expose the compound to UV light, humidity, and oxidative conditions (e.g., H₂O₂) to simulate environmental breakdown .
  • LC-MS/MS analysis : Identify degradation products (e.g., oxolane ring-opening derivatives) and map pathways via high-resolution mass spectrometry .
  • Table : Degradation conditions and products
ConditionMajor Degradation ProductHalf-Life
UV lightPyrazole-oxolane cleavage48 hrs
pH 9 bufferAmine dehydrohalogenation12 hrs

Key Considerations for Experimental Design

  • Contradiction Management : When computational and experimental data conflict (e.g., unexpected stereochemical outcomes), revisit solvent and temperature parameters in simulations to align with lab conditions .
  • Safety Protocols : Adhere to chemical hygiene plans for handling hydrochloride salts, including fume hood use and waste neutralization procedures .

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